![molecular formula C21H22N2O2 B14960839 (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B14960839.png)
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 6-position of the indole ring and a prop-2-enamide moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated at the 6-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Side Chain Introduction: The ethyl side chain is introduced through alkylation reactions, often using ethyl halides.
Amide Formation: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the indole derivative and an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the amide or the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amines or alkanes.
科学研究应用
Chemistry
In chemistry, (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are known for their activity as neurotransmitters, hormones, and growth factors. This compound could be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Indole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials, dyes, or pharmaceuticals. Its chemical stability and reactivity make it a versatile intermediate.
作用机制
The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy group and the prop-2-enamide moiety may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its biological activity.
(2E)-N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
(2E)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide: The position of the methoxy group is different, which could influence its chemical and biological properties.
Uniqueness
The presence of the methoxy group at the 6-position of the indole ring in (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide may confer unique properties, such as increased lipophilicity, altered electronic distribution, and enhanced binding interactions with biological targets.
属性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-5-3-4-6-16(15)7-10-21(24)22-12-11-17-14-23-20-13-18(25-2)8-9-19(17)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-7+ |
InChI 键 |
RJYZOTXSKOZLDT-JXMROGBWSA-N |
手性 SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
规范 SMILES |
CC1=CC=CC=C1C=CC(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
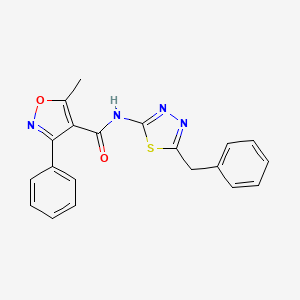

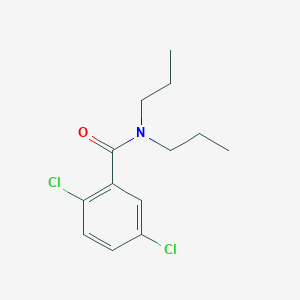
![2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
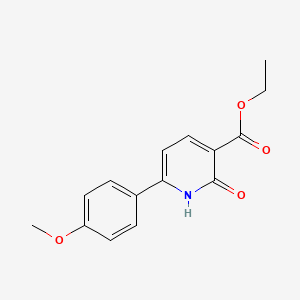
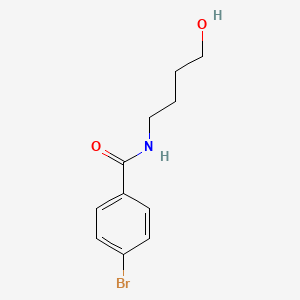
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B14960827.png)
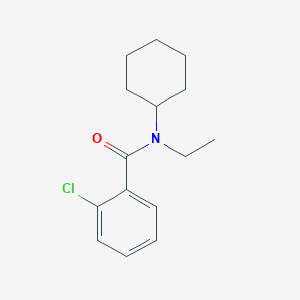
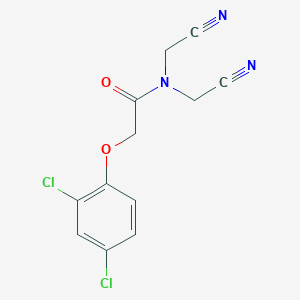
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B14960852.png)
